Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate
Overview
Description
Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate is an organic compound with the molecular formula C16H22N2O5 It is a piperidine derivative that features a tert-butyl ester group and a nitrophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate typically involves the reaction of 3-nitrophenol with tert-butyl 3-piperidone-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate can undergo several types of chemical reactions, including:
Nucleophilic substitution: The nitro group can be replaced by other nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The piperidine ring can be oxidized to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Potassium carbonate, dimethylformamide (DMF), and heat.
Reduction: Hydrogen gas, palladium catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic substitution: Various substituted piperidine derivatives.
Reduction: Tert-butyl 3-(3-aminophenoxy)piperidine-1-carboxylate.
Oxidation: Oxidized piperidine derivatives.
Scientific Research Applications
Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The nitro group and piperidine ring are likely involved in these interactions, potentially affecting enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4-nitrophenyl)piperidine-1-carboxylate: Similar structure but with the nitro group in the para position.
Tert-butyl 3,3-difluoro-4-(4-nitrophenoxy)piperidine-1-carboxylate: Contains difluoro substituents on the piperidine ring.
1-Boc-3-piperidone: A related piperidine derivative used in stereocontrolled synthesis.
Uniqueness
Tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate is unique due to the specific positioning of the nitro group on the phenoxy ring and the tert-butyl ester group on the piperidine ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
tert-butyl 3-(3-nitrophenoxy)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)17-9-5-8-14(11-17)22-13-7-4-6-12(10-13)18(20)21/h4,6-7,10,14H,5,8-9,11H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSSZCXIZMFHDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601147392 | |
Record name | 1-Piperidinecarboxylic acid, 3-(3-nitrophenoxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601147392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1464091-46-0 | |
Record name | 1-Piperidinecarboxylic acid, 3-(3-nitrophenoxy)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1464091-46-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-(3-nitrophenoxy)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601147392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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